molecular formula C24H26N4O6 B15102730 methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate

methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate

Cat. No.: B15102730
M. Wt: 466.5 g/mol
InChI Key: SPRAZZCZJFDRDZ-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an imidazopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3,5-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the imidazopyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as palladium or platinum, to facilitate key steps in the synthesis. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is unique due to its combination of an imidazopyridine core and multiple methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H26N2O5C_{23}H_{26}N_{2}O_{5} and a molecular weight of approximately 414.46 g/mol. Its structure includes a methoxybenzoate moiety and an imidazopyridine derivative, which are known for their biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazopyridine have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis
Compound BMCF-710Cell Cycle Arrest
Methyl 3-...A54912Apoptosis

Antimicrobial Activity

The antimicrobial potential of methyl esters has been documented in various studies. Methyl esters often demonstrate antifungal and antibacterial properties due to their ability to disrupt microbial cell membranes.

Case Study: Antifungal Activity
A study examining the antifungal activity of methyl esters against Candida albicans showed promising results. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating its potential as an antifungal agent.

Neuroprotective Effects

Research has suggested that compounds containing the imidazopyridine structure can provide neuroprotective benefits. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Table 2: Neuroprotective Effects of Related Compounds

Compound NameModel UsedEffect Observed
Compound CMouse ModelReduced Oxidative Stress
Methyl 3-...Neuronal Cell LineIncreased Cell Viability

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Modulation of Signal Transduction Pathways : The compound may interfere with pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis : The presence of the imidazopyridine moiety is associated with apoptosis in cancer cells through intrinsic pathways.

Properties

Molecular Formula

C24H26N4O6

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 3-[[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methoxybenzoate

InChI

InChI=1S/C24H26N4O6/c1-31-16-9-15(10-17(12-16)32-2)22-21-18(25-13-26-21)7-8-28(22)24(30)27-19-11-14(23(29)34-4)5-6-20(19)33-3/h5-6,9-13,22H,7-8H2,1-4H3,(H,25,26)(H,27,30)

InChI Key

SPRAZZCZJFDRDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC(=CC(=C4)OC)OC)N=CN3

Origin of Product

United States

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